![molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is a unique organic compound characterized by its highly strained bicyclic structure This compound is notable for its stability despite the inherent ring strain associated with cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
Analyse Chemischer Reaktionen
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with less ring strain.
Hexamethylethane: Another related compound with a different arrangement of methyl groups.
Uniqueness
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is unique due to its highly strained bicyclic structure, which imparts distinctive chemical reactivity and stability. This makes it a valuable compound for studying the effects of ring strain and for developing novel materials and bioactive molecules.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C2(CC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



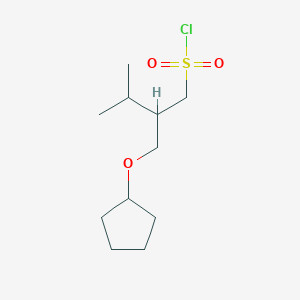
![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)


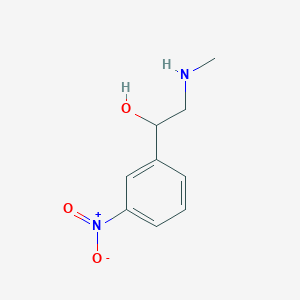
![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)


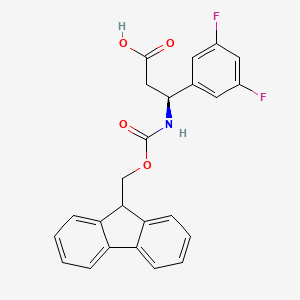
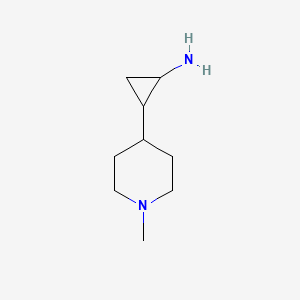

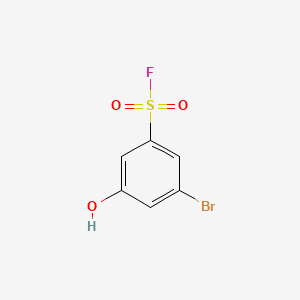
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
